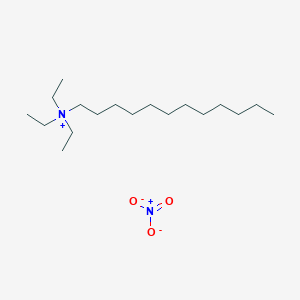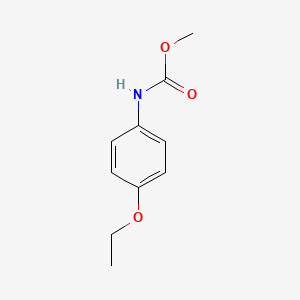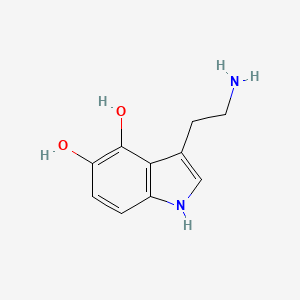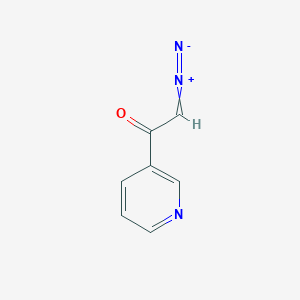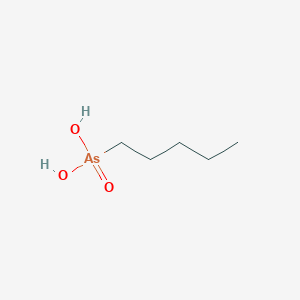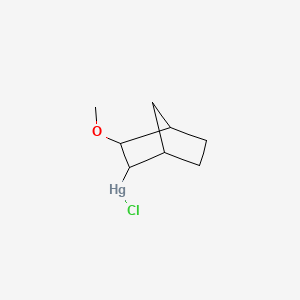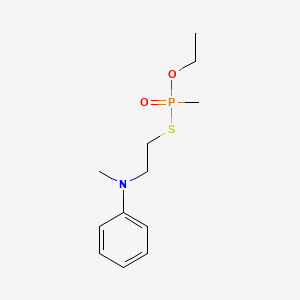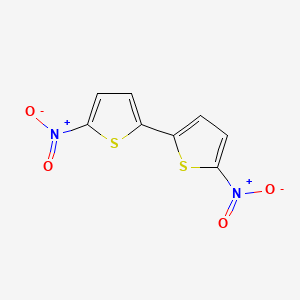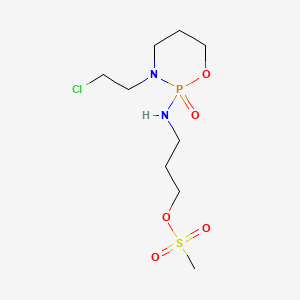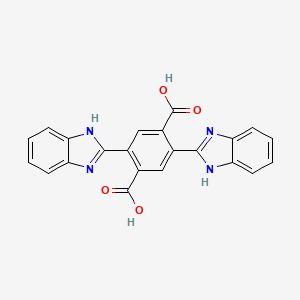![molecular formula C27H36N2O4S B14673459 (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-82-0](/img/structure/B14673459.png)
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound features a cyclohexyl and phenylethyl group attached to a carbamate moiety, with a cyclohexylsulfamoylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the carbamate and sulfamoyl groups. Common synthetic routes include:
Formation of the Core Structure: The initial step involves the synthesis of 1-cyclohexyl-1-phenylethylamine through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carbamate Group: The amine group of 1-cyclohexyl-1-phenylethylamine is then reacted with an isocyanate derivative to form the carbamate linkage. This step typically requires mild conditions and a suitable solvent like dichloromethane.
Addition of the Sulfamoyl Group: The final step involves the reaction of the carbamate intermediate with a sulfonyl chloride derivative, such as cyclohexylsulfonyl chloride, in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted carbamates or sulfamoyl derivatives.
科学研究应用
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and coatings with enhanced properties.
作用机制
The mechanism of action of (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
(1-cyclohexyl-1-phenylethyl) N-(4-ethylsulfonylphenyl)carbamate: This compound has a similar core structure but features an ethylsulfonyl group instead of a cyclohexylsulfamoyl group.
(1-cyclohexyl-1-phenylethyl) N-[4-(dimethylsulfamoyl)phenyl]carbamate: Another similar compound with a dimethylsulfamoyl group.
Uniqueness
The uniqueness of (1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexylsulfamoyl group, in particular, may offer advantages in terms of binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
35819-82-0 |
|---|---|
分子式 |
C27H36N2O4S |
分子量 |
484.7 g/mol |
IUPAC 名称 |
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C27H36N2O4S/c1-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)33-26(30)28-23-17-19-25(20-18-23)34(31,32)29-24-15-9-4-10-16-24/h2,5-6,11-12,17-20,22,24,29H,3-4,7-10,13-16H2,1H3,(H,28,30) |
InChI 键 |
IAQONIMNKIEITK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCCC1)(C2=CC=CC=C2)OC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


